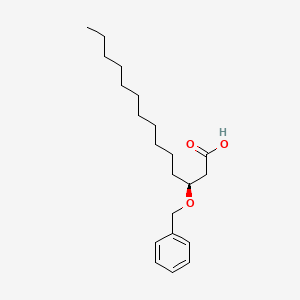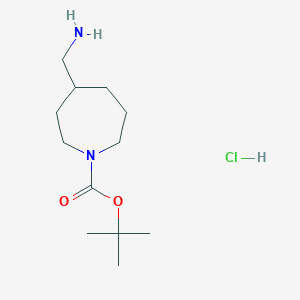
tert-Butyl 4-(aminomethyl)azepane-1-carboxylate hydrochloride
Overview
Description
“tert-Butyl 4-(aminomethyl)azepane-1-carboxylate hydrochloride” is a chemical compound with the CAS number 1951441-49-8 . It has a molecular weight of 264.79 and a molecular formula of C12H25ClN2O2 .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-(aminomethyl)azepane-1-carboxylate hydrochloride” consists of a seven-membered azepane ring with an aminomethyl group at the 4-position and a tert-butyl ester group at the 1-position . The presence of the hydrochloride indicates that the amine group is protonated .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 4-(aminomethyl)azepane-1-carboxylate hydrochloride” are not fully detailed in the available resources. It is known to have a molecular weight of 264.79 and a molecular formula of C12H25ClN2O2 .Scientific Research Applications
Synthesis and Structural Analysis
The compound has been involved in the synthesis of structurally complex molecules. For instance, (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, a regioisomer of besifloxacin, was synthesized from a reaction involving tert-butyl 3-aminoazepane-1-carboxylate, showcasing the compound's utility in producing fluoroquinolone antibiotics (Xia, Chen, & Yu, 2013).
Advanced Intermediate for Rho–Kinase Inhibitor Synthesis
The compound serves as a key intermediate in the synthesis of Rho–kinase inhibitors, such as K-115, highlighting its significance in the development of therapeutics targeting cardiovascular diseases (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).
Chemical Structure and Modification
Its chemical structure and potential for modification have been explored through various synthetic routes, contributing to the development of new chemical entities with potential pharmacological applications. For instance, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, involved characterizations such as 1H NMR spectroscopy and high-resolution mass spectrometry, demonstrating the compound's versatility in organic synthesis (Moriguchi et al., 2014).
Contribution to Alkaloid Synthesis
Additionally, it has been utilized in the asymmetric synthesis of tropane alkaloids, such as (+)-pseudococaine, via ring-closing iodoamination, underscoring its role in the synthesis of complex natural products and their analogs (Brock et al., 2012).
Future Directions
properties
IUPAC Name |
tert-butyl 4-(aminomethyl)azepane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-7-4-5-10(9-13)6-8-14;/h10H,4-9,13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEAKCHSSXNIAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(aminomethyl)azepane-1-carboxylate hydrochloride | |
CAS RN |
1951441-49-8 | |
| Record name | 1H-Azepine-1-carboxylic acid, 4-(aminomethyl)hexahydro-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



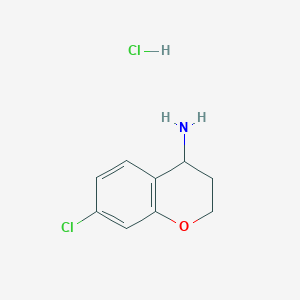


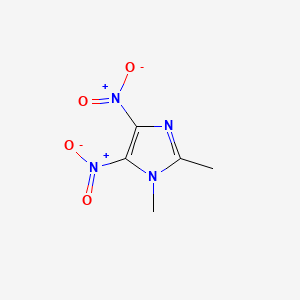

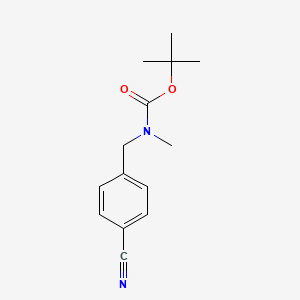

![9h-Indeno[2,1-c]phenanthrene](/img/structure/B3049061.png)
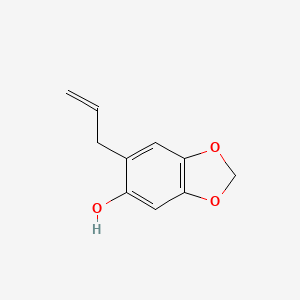
![3-(3-{[(Dimethylamino)methylene]amino}-2,4,6-triiodophenyl)propanoic acid hydrochloride](/img/structure/B3049066.png)
![4-Amino-4'-methyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3049068.png)
